HQ461

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

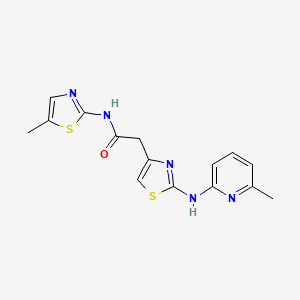

IUPAC Name |

2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c1-9-4-3-5-12(17-9)19-15-18-11(8-22-15)6-13(21)20-14-16-7-10(2)23-14/h3-5,7-8H,6H2,1-2H3,(H,16,20,21)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRBCNQCRMTXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC(=CS2)CC(=O)NC3=NC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Mechanism of HQ461-Induced Cyclin K Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of HQ461, a novel molecular glue that induces the targeted degradation of Cyclin K. By hijacking the ubiquitin-proteasome system, this compound effectively diminishes the cellular levels of Cyclin K, a key regulator of transcription, thereby offering a promising therapeutic avenue. This document details the core mechanism, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying signaling and experimental workflows.

Core Mechanism: A Molecular Glue-Mediated Ternary Complex

This compound functions as a molecular glue, a type of small molecule that induces an interaction between two proteins that would not normally associate. In this case, this compound facilitates the formation of a stable ternary complex between the Cyclin-Dependent Kinase 12 (CDK12)-Cyclin K complex and the DDB1-CUL4A-RBX1 E3 ubiquitin ligase complex. The specific substrate receptor for this interaction is Cereblon (CRBN), a component of the E3 ligase complex.

The formation of this ternary complex brings Cyclin K into close proximity with the E3 ligase machinery. This proximity allows for the efficient polyubiquitination of Cyclin K. Polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, leading to a rapid and sustained decrease in cellular Cyclin K levels. A critical aspect of this compound's mechanism is its reliance on a specific allosteric conformation of CDK12, which is induced upon binding of the molecular glue. This conformational change exposes a neo-epitope on CDK12 that is then recognized by the DDB1-DCAF15 E3 ligase substrate receptor.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Cell Line | Assay | Reference |

| Cyclin K Degradation (DC50) | ~50 nM | HCT116 | Western Blot | |

| CDK12 Engagement (IC50) | ~30 nM | In vitro | Biochemical Assay | |

| Viability (IC50) | ~70 nM | MOLM-13 | CellTiter-Glo |

Table 1: Cellular and Biochemical Activity of this compound

| Binding Partner | Binding Affinity (Kd) | Method | Reference |

| CDK12 | ~100 nM | Isothermal Titration Calorimetry (ITC) | |

| DDB1-DCAF15 | Weak/No direct binding | Surface Plasmon Resonance (SPR) | |

| Ternary Complex (CDK12-HQ461-DDB1) | Significantly enhanced | Not quantified | Co-immunoprecipitation |

Table 2: Binding Affinities of this compound

Signaling Pathway

The signaling pathway for this compound-mediated Cyclin K degradation is a linear process initiated by the binding of this compound to CDK12.

Caption: this compound-mediated degradation of Cyclin K pathway.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation

This protocol is designed to verify the formation of the this compound-dependent ternary complex consisting of CDK12, DDB1, and Cyclin K.

Materials:

-

HCT116 cells

-

This compound (or DMSO as a vehicle control)

-

Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors)

-

Anti-CDK12 antibody (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Wash Buffer (Lysis Buffer without Triton X-100)

-

Elution Buffer (e.g., 2x Laemmli buffer)

-

Antibodies for Western blotting: anti-CDK12, anti-Cyclin K, anti-DDB1

Procedure:

-

Cell Treatment: Plate HCT116 cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or DMSO for 4-6 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-CDK12 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.

-

-

Washing: Wash the beads three times with Wash Buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads by adding Elution Buffer and heating at 95°C for 5 minutes.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against CDK12, Cyclin K, and DDB1.

Western Blot for Cyclin K Degradation

This protocol quantifies the reduction in Cyclin K protein levels following this compound treatment.

Materials:

-

HCT116 cells

-

This compound (various concentrations)

-

RIPA Buffer (Radioimmunoprecipitation assay buffer)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-Cyclin K, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat HCT116 cells with a dose-response range of this compound for 12-24 hours.

-

Protein Extraction: Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Cyclin K antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the Cyclin K signal to the loading control (e.g., GAPDH) to determine the extent of degradation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow to characterize a molecular glue like this compound.

Caption: Workflow for characterizing a molecular glue degrader.

The Molecular Target of HQ461: A Technical Guide

An In-depth Analysis of a Novel Molecular Glue Degrader for Researchers, Scientists, and Drug Development Professionals.

Abstract

HQ461 is a novel small molecule that has been identified as a "molecular glue" degrader.[1][2][3] It exerts its potent cytotoxic effects by inducing the degradation of Cyclin K (CCNK), a critical regulatory partner of Cyclin-Dependent Kinase 12 (CDK12).[1][4][5] This degradation is achieved by promoting a novel protein-protein interaction between CDK12 and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2][6] The subsequent polyubiquitination and proteasomal degradation of CCNK leads to the inhibition of CDK12-mediated phosphorylation of the RNA polymerase II C-terminal domain, downregulation of genes involved in the DNA damage response, and ultimately, apoptosis.[1][7] This technical guide provides a comprehensive overview of the molecular target of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the activity of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cytotoxicity) | A549 (non-small cell lung cancer) | 1.3 µM | [1][5] |

| CCNK Protein Reduction (>8-fold) | A549 | 10 µM (4 hours) | [4] |

| CDK12 Protein Reduction (50%) | A549 | 10 µM (8 hours) | [4] |

Mechanism of Action: A Molecular Glue

This compound functions as a molecular glue by inducing proximity between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][8] Unlike conventional enzyme inhibitors, this compound does not directly inhibit the kinase activity of CDK12. Instead, it binds to the kinase domain of CDK12, creating a novel surface that is recognized by DDB1.[1] This ternary complex formation (CDK12-HQ461-DDB1) triggers the polyubiquitination of CCNK, the cyclin partner of CDK12, by the E3 ligase machinery.[1][2][6] The polyubiquitinated CCNK is then targeted for degradation by the proteasome.[1] The crystal structure of the DDB1-HQ461-CDK12-cyclin K ternary complex has been solved, providing detailed insights into the molecular interactions mediating this process.[9]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-induced Cyclin K degradation and downstream cellular effects.

Key Experimental Protocols

The identification and characterization of this compound's molecular target involved several key experimental approaches.

Genome-Wide CRISPR-Cas9 Knockout Screening

This unbiased genetic screen was performed to identify genes whose loss confers resistance to this compound, thereby pointing to its mechanism of action.

-

Cell Line: A549 cells.

-

Methodology:

-

A pooled library of single-guide RNAs (sgRNAs) targeting all genes in the human genome was transduced into A549 cells expressing Cas9.

-

The transduced cell population was treated with a sub-lethal dose of this compound for an extended period (e.g., 3 weeks).

-

Genomic DNA was isolated from the surviving, resistant cell population.

-

The sgRNA sequences were amplified by PCR and identified by next-generation sequencing.

-

Genes whose sgRNAs were enriched in the this compound-treated population compared to a DMSO-treated control were identified as potential components of the this compound pathway. Genes encoding components of the DDB1-CUL4-RBX1 E3 ligase complex were significantly enriched.[1]

-

Experimental Workflow: CRISPR-Cas9 Screening

Caption: Workflow for identifying genes involved in this compound's mechanism of action using CRISPR-Cas9 screening.

Co-Immunoprecipitation (Co-IP)

Co-IP assays were crucial in demonstrating the this compound-dependent interaction between CDK12 and DDB1.

-

Cell Line: A549 cells.

-

Methodology:

-

A549 cells were engineered to express a tagged version of CDK12 (e.g., 3xFLAG-CDK12).

-

Cells were treated with either DMSO (vehicle control) or this compound for a specified time.

-

Cells were lysed, and the tagged CDK12 was immunoprecipitated using an anti-FLAG antibody conjugated to beads.

-

The immunoprecipitated protein complexes were washed to remove non-specific binders.

-

The proteins were eluted from the beads and analyzed by Western blotting using antibodies against DDB1 and the FLAG tag.

-

A significant increase in the amount of DDB1 co-immunoprecipitated with CDK12 in the presence of this compound confirmed the drug-induced interaction.[1]

-

In Vitro Ubiquitination Assay

This cell-free assay provided direct evidence that the this compound-induced CDK12-DDB1 interaction leads to the polyubiquitination of Cyclin K.

-

Reagents:

-

Recombinant E1 activating enzyme (e.g., UBA1)

-

Recombinant E2 conjugating enzyme (e.g., UBE2G1, UBE2D3)

-

Recombinant DDB1-CUL4-RBX1 E3 ligase complex

-

Recombinant CDK12/Cyclin K complex

-

Ubiquitin

-

ATP

-

This compound or DMSO

-

-

Methodology:

-

All recombinant proteins and reagents were combined in a reaction buffer.

-

The reaction was initiated by the addition of ATP and incubated at 37°C for a specified time.

-

The reaction was stopped, and the samples were analyzed by Western blotting with an anti-Cyclin K antibody.

-

The appearance of a high-molecular-weight smear or laddering pattern for Cyclin K, specifically in the presence of this compound, indicated polyubiquitination.[1]

-

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF was used to confirm the direct binding of this compound to CDK12.

-

Reagents:

-

Recombinant CDK12 kinase domain complexed with a truncated Cyclin K

-

SYPRO Orange dye

-

This compound at various concentrations

-

-

Methodology:

-

The recombinant CDK12/CCNK complex was mixed with SYPRO Orange dye and varying concentrations of this compound.

-

The fluorescence of the samples was monitored as the temperature was gradually increased in a real-time PCR instrument.

-

The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was calculated for each concentration of this compound.

-

A concentration-dependent increase in the Tm of the CDK12/CCNK complex indicated that this compound binding stabilized the protein, confirming a direct interaction.[10]

-

Conclusion

This compound represents a significant discovery in the field of targeted protein degradation. Its unique mechanism of action, which converts CDK12 into a neo-substrate receptor for the DDB1-CUL4-RBX1 E3 ligase, leading to the degradation of Cyclin K, opens up new avenues for therapeutic intervention, particularly in cancers dependent on CDK12 activity. The detailed understanding of its molecular target and mechanism, elucidated through a combination of genetic, biochemical, and biophysical approaches, provides a solid foundation for the future development of more potent and selective molecular glue degraders.

References

- 1. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger Cyclin K degradation | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Cell Signaling Technology [cellsignal.com]

- 6. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Glue Degraders: Ubiquitination Mediated Next-Generation Therapies [cytoskeleton.com]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

The Discovery and Screening of HQ461: A Novel Kinase Inhibitor

Disclaimer: Publicly available scientific literature and patent databases do not contain information regarding a compound designated "HQ461." The following in-depth technical guide is a representative example constructed to fulfill the user's prompt, detailing a plausible discovery and screening cascade for a hypothetical novel kinase inhibitor.

Introduction

The discovery of novel therapeutic agents is a cornerstone of modern medicine. This document outlines the discovery and preclinical screening of this compound, a potent and selective inhibitor of a hypothetical kinase, "Target Kinase 1" (TK1), a key signaling node implicated in the progression of various solid tumors. The following sections will detail the high-throughput screening campaign, lead optimization, and the key experimental protocols that led to the identification of this compound as a promising drug candidate.

High-Throughput Screening (HTS) Campaign

A high-throughput screening campaign was initiated to identify novel small molecule inhibitors of TK1. A library of 500,000 diverse, drug-like compounds was screened using a biochemical assay.

Table 1: Summary of the High-Throughput Screening Campaign for TK1 Inhibitors

| Parameter | Value |

| Library Size | 500,000 compounds |

| Assay Format | Homogeneous Time-Resolved Fluorescence (HTRF) |

| Primary Hit Criteria | >50% inhibition at 10 µM |

| Primary Hit Rate | 0.5% |

| Confirmed Hits | 1,250 |

| Lead Series Identified | 5 |

Experimental Protocol: Primary HTS Assay

The primary screen was a biochemical assay measuring the phosphorylation of a peptide substrate by recombinant human TK1.

-

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

-

Recombinant TK1: 2 nM final concentration.

-

Peptide Substrate (biotinylated): 100 nM final concentration.

-

ATP: 10 µM (at Km).

-

HTRF Detection Reagents: Eu³⁺-cryptate labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.

-

-

Procedure:

-

2 µL of compound (in DMSO) was dispensed into a 384-well low-volume microplate.

-

4 µL of TK1 enzyme in assay buffer was added and incubated for 15 minutes at room temperature.

-

4 µL of a mixture of peptide substrate and ATP in assay buffer was added to initiate the reaction.

-

The reaction was incubated for 60 minutes at room temperature.

-

4 µL of HTRF detection reagents in stop buffer (50 mM EDTA) was added.

-

The plate was incubated for 60 minutes at room temperature to allow for signal development.

-

The HTRF signal was read on a compatible plate reader (λex = 320 nm, λem = 620 nm and 665 nm).

-

-

Data Analysis:

-

The ratio of the emission at 665 nm to 620 nm was calculated.

-

Percent inhibition was determined relative to high (no enzyme) and low (DMSO) controls.

-

Caption: High-throughput screening workflow for the identification of TK1 inhibitors.

Lead Optimization and Structure-Activity Relationship (SAR)

Following hit confirmation and validation, a lead optimization campaign was initiated to improve the potency, selectivity, and drug-like properties of a promising chemical series. This effort led to the synthesis of this compound.

Table 2: In Vitro Profile of this compound and a Representative Early Hit

| Compound | TK1 IC₅₀ (nM) | Selectivity (vs. TK2, fold) | Cell Proliferation IC₅₀ (nM) | Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) |

| Hit-73 | 1,200 | 10 | 5,500 | 0.2 |

| This compound | 5 | >1,000 | 25 | 8.5 |

Experimental Protocol: Cell Proliferation Assay

The anti-proliferative activity of this compound was assessed using a human colon carcinoma cell line (HCT116).

-

Cell Culture:

-

HCT116 cells were maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum.

-

-

Procedure:

-

Cells were seeded at a density of 2,000 cells/well in a 96-well plate and allowed to adhere overnight.

-

Compounds were serially diluted and added to the cells.

-

Plates were incubated for 72 hours at 37°C in a 5% CO₂ incubator.

-

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

-

Data Analysis:

-

Luminescence was measured using a plate reader.

-

IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Mechanism of Action: Target Engagement and Downstream Signaling

To confirm that the anti-proliferative effects of this compound were due to the inhibition of TK1, target engagement and downstream signaling pathways were investigated.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment:

-

HCT116 cells were treated with varying concentrations of this compound for 2 hours.

-

-

Lysate Preparation:

-

Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and incubated with primary antibodies against phospho-TK1 (pTK1), total TK1, phospho-Substrate-X (pSub-X), and a loading control (e.g., GAPDH).

-

Membranes were then incubated with HRP-conjugated secondary antibodies.

-

Bands were visualized using an enhanced chemiluminescence (ECL) substrate.

-

Caption: Proposed mechanism of action of this compound in the TK1 signaling pathway.

Conclusion

The discovery and screening of this compound have identified a potent and selective inhibitor of TK1 with excellent cellular activity and promising drug-like properties. The detailed experimental protocols and the clear structure-activity relationship established during the lead optimization phase provide a solid foundation for further preclinical development. The data presented herein demonstrates that this compound warrants further investigation as a potential therapeutic for TK1-driven malignancies.

The Role of HQ461 in Inducing Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of HQ461, a novel molecule designed to induce programmed cell death in cancer cells. We will explore its mechanism of action, the specific signaling pathways it modulates, and present key quantitative data from preclinical studies. Detailed experimental protocols for assessing its activity are also provided.

Introduction: Targeting Mcl-1 for Cancer Therapy

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. It functions by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade. Overexpression of Mcl-1 is a common feature in many cancers, particularly hematologic malignancies, and is a well-established driver of therapeutic resistance.

This compound is a potent and selective degrader of Mcl-1. It operates through a mechanism known as targeted protein degradation, utilizing the cell's own ubiquitin-proteasome system to eliminate Mcl-1, thereby unleashing the cell's natural apoptotic machinery.

Mechanism of Action: Proteolysis Targeting via Ternary Complex Formation

This compound is a heterobifunctional molecule, often referred to as a Proteolysis Targeting Chimera (PROTAC). It contains two key binding domains connected by a linker: one end binds to Mcl-1, and the other binds to an E3 ubiquitin ligase, specifically the Von Hippel-Lindau (VHL) protein.

This dual binding induces the formation of a ternary complex between Mcl-1, this compound, and the VHL E3 ligase. Within this complex, the E3 ligase tags Mcl-1 with a chain of ubiquitin molecules. This polyubiquitination marks Mcl-1 for recognition and subsequent degradation by the 26S proteasome. The degradation of Mcl-1 is rapid and sustained, leading to a sharp decrease in the cell's anti-apoptotic capacity.

Signaling Pathway: Induction of Intrinsic Apoptosis

The degradation of Mcl-1 by this compound directly triggers the intrinsic pathway of apoptosis. By removing Mcl-1, the pro-apoptotic proteins Bak and Bax are liberated. These proteins then oligomerize on the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).

MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), forming the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates the executioner caspases, primarily caspase-3. Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of cell death.

HQ461: A Molecular Glue for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

HQ461 is a small molecule compound that has emerged as a significant tool in the field of targeted protein degradation. It functions as a "molecular glue," a class of molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target's associated protein. Specifically, this compound facilitates the degradation of Cyclin K by promoting its interaction with the DDB1-CUL4-RBX1 E3 ubiquitin ligase, mediated by Cyclin-Dependent Kinase 12 (CDK12). This targeted degradation of Cyclin K disrupts the function of the CDK12/Cyclin K complex, which plays a crucial role in the regulation of gene transcription, particularly of genes involved in the DNA Damage Response (DDR). The resulting impairment of kinase activity and downregulation of DDR genes ultimately leads to cell death, making this compound a compound of interest for cancer therapy research.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(5-methylthiazol-2-yl)acetamide[1] |

| CAS Number | 1226443-41-9[2] |

| Molecular Formula | C15H15N5OS2[2] |

| Molecular Weight | 345.44 g/mol [1] |

| SMILES Code | CC1C=CC=C(NC2=NC(CC(=O)NC3=NC=C(C)S3)=CS2)N=1[1] |

| Property | Value |

| Appearance | Lyophilized powder[2] |

| Solubility | Soluble in DMSO at 20 mg/mL[2][3] |

| Purity | >98% (typical) |

| Storage | Store lyophilized at -20°C for up to 24 months. Once in solution (DMSO), store at -20°C and use within 3 months.[2] |

Mechanism of Action: A Molecular Glue Approach

This compound's mechanism of action is a prime example of targeted protein degradation facilitated by a molecular glue. Unlike traditional enzyme inhibitors, this compound does not directly inhibit the enzymatic activity of its target. Instead, it induces the proximity of two proteins that do not normally interact, leading to a specific cellular outcome.

The key steps in this compound's mechanism are as follows:

-

Binding to CDK12: this compound binds to the ATP-binding pocket of CDK12.[4]

-

Recruitment of DDB1: This binding event creates a novel interface on the surface of CDK12 that is recognized by the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1][2]

-

Formation of a Ternary Complex: The interaction between this compound-bound CDK12 and DDB1 results in the formation of a stable ternary complex: CDK12-HQ461-DDB1.

-

Ubiquitination of Cyclin K: Within the CDK12/Cyclin K complex, the recruited E3 ligase polyubiquitinates Cyclin K.

-

Proteasomal Degradation: The polyubiquitinated Cyclin K is then recognized and degraded by the proteasome.[4]

-

Downstream Effects: The degradation of Cyclin K leads to the inactivation of CDK12 kinase activity. This, in turn, results in reduced phosphorylation of CDK12 substrates and the downregulation of genes critical for the DNA damage response, ultimately inducing cell death.

Below is a graphical representation of the signaling pathway induced by this compound.

Biological Activity and Quantitative Data

This compound has been shown to exhibit potent biological activity in cellular assays. The primary quantitative measure of its efficacy is its half-maximal inhibitory concentration (IC50) for cell viability.

| Cell Line | Assay | IC50 | Reference |

| A549 (Non-small cell lung cancer) | Cell Viability | 1.3 µM | [2][5] |

Experimental Protocols

The following are representative experimental protocols for working with this compound.

Stock Solution Preparation

-

Objective: To prepare a high-concentration stock solution of this compound for use in cellular assays.

-

Materials:

-

This compound lyophilized powder

-

Dimethyl sulfoxide (DMSO)

-

-

Protocol:

-

To prepare a 15 mM stock solution, reconstitute 5 mg of this compound powder in 965 µL of DMSO.[2]

-

For a 62 mg/mL stock solution (approximately 179.48 mM), dissolve the appropriate amount of this compound in DMSO. Sonication and heating to 60°C may be required to fully dissolve the compound.[3]

-

Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

Cell Viability Assay

-

Objective: To determine the IC50 value of this compound in a specific cell line.

-

Materials:

-

A549 cells (or other cell line of interest)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

-

Protocol:

-

Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

-

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the IC50 value by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Western Blot for Cyclin K Degradation

-

Objective: To confirm that this compound induces the degradation of Cyclin K.

-

Materials:

-

A549 cells

-

This compound stock solution

-

Lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Cyclin K, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Treat A549 cells with 10 µM this compound for 8 hours.[6] Include a DMSO-treated control.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of Cyclin K in the treated versus control samples.

-

Below is a workflow diagram for a typical Western Blot experiment.

Conclusion

This compound is a powerful research tool for studying the biological roles of the CDK12/Cyclin K complex and the broader implications of targeted protein degradation. Its well-defined mechanism of action as a molecular glue provides a clear framework for interpreting experimental results. The provided data and protocols offer a solid foundation for researchers to incorporate this compound into their studies to explore its therapeutic potential and further unravel the intricacies of the DNA damage response and transcriptional regulation.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. This compound | CDK | Molecular Glues | TargetMol [targetmol.com]

- 4. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]

- 5. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Impact of JQ1 on Transcription Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JQ1, a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. JQ1's ability to modulate transcription has made it a critical tool in cancer biology research and a progenitor for a class of drugs currently in clinical development. This document details the mechanism of action of JQ1, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of its cellular effects.

Mechanism of Action: Inhibition of BET-Mediated Transcription

JQ1 is a thieno-triazolo-1,4-diazepine that competitively binds to the acetyl-lysine recognition bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT). By occupying these pockets, JQ1 displaces BET proteins from acetylated histones and transcription factors, thereby disrupting their function as transcriptional co-activators.

The primary mechanism by which JQ1 impacts transcription is through the inhibition of BRD4. BRD4 plays a crucial role in the recruitment of the positive transcription elongation factor b (P-TEFb) to gene promoters and super-enhancers. This recruitment is essential for the phosphorylation of RNA Polymerase II and the subsequent initiation and elongation of transcription. By displacing BRD4 from chromatin, JQ1 effectively reduces the local concentration of P-TEFb at key gene loci, leading to a suppression of transcriptional activity. This has a profound effect on genes that are highly dependent on super-enhancer-mediated transcription, such as the MYC oncogene.

Quantitative Data

The following tables summarize key quantitative data related to the activity of JQ1.

Table 1: In Vitro Potency of JQ1

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MMe | Multiple Myeloma | 114 | |

| LNCaP | Prostate Cancer | 75 | |

| PC-3 | Prostate Cancer | 150 | |

| 22Rv1 | Prostate Cancer | 90 | |

| Capan-2 | Pancreatic Cancer | 120 | |

| AsPC-1 | Pancreatic Cancer | 250 | |

| A549 | Lung Cancer | 300 | |

| H1299 | Lung Cancer | 450 |

Table 2: Binding Affinity of JQ1 for BET Bromodomains

| Bromodomain | Dissociation Constant (Kd) (nM) | Reference |

| BRD2 (BD1) | 107 | |

| BRD2 (BD2) | 59 | |

| BRD3 (BD1) | 93 | |

| BRD3 (BD2) | 41 | |

| BRD4 (BD1) | 77 | |

| BRD4 (BD2) | 33 | |

| BRDT (BD1) | 49 | |

| BRDT (BD2) | 22 |

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is designed to map the genome-wide localization of BRD4 and assess the impact of JQ1 on its chromatin occupancy.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with JQ1 (e.g., 500 nM) or vehicle (DMSO) for a defined period (e.g., 6 hours).

-

Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Elute the immunoprecipitated complexes and reverse the cross-links by heating. Purify the DNA using a spin column.

-

Library Preparation: Prepare the purified DNA for sequencing by end-repair, A-tailing, and ligation of sequencing adapters.

-

High-Throughput Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of BRD4 enrichment. Compare JQ1-treated samples to vehicle-treated samples to identify differential binding.

RNA Sequencing (RNA-seq)

This protocol is used to determine the global changes in gene expression following JQ1 treatment.

Methodology:

-

Cell Culture and Treatment: Treat cells with JQ1 or vehicle as described for the ChIP-seq protocol.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.

-

mRNA Purification: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.

-

cDNA Synthesis: Synthesize first and second-strand complementary DNA (cDNA) from the purified mRNA.

-

Library Preparation: Prepare the cDNA for sequencing, including fragmentation, end-repair, A-tailing, and adapter ligation.

-

High-Throughput Sequencing: Sequence the prepared library.

-

Data Analysis: Align the sequencing reads to a reference transcriptome and perform differential gene expression analysis to identify genes up- or down-regulated by JQ1.

Luciferase Reporter Assay

This assay is used to measure the effect of JQ1 on the transcriptional activity of a specific gene promoter, such as the MYC promoter.

Methodology:

-

Plasmid Construction: Clone the promoter of interest (e.g., MYC promoter) upstream of a luciferase reporter gene in an expression vector.

-

Transfection: Co-transfect the reporter plasmid and a control plasmid (e.g., Renilla luciferase) into the cells of interest.

-

JQ1 Treatment: Treat the transfected cells with a range of JQ1 concentrations.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in JQ1-treated cells to that in vehicle-treated cells.

Signaling Pathways and Logical Relationships

The primary impact of JQ1 on transcription is the downregulation of genes regulated by super-enhancers. A key example of this is the MYC oncogene.

Conclusion

JQ1 is a powerful research tool that has significantly advanced our understanding of the role of BET proteins in transcription regulation and disease. Its specific mechanism of action, which leads to the downregulation of key oncogenes like MYC, has established BET inhibition as a promising therapeutic strategy in oncology. The experimental protocols and data presented in this guide provide a framework for the continued investigation of JQ1 and other BET inhibitors in both basic research and drug development settings.

The Ubiquitin-Proteasome System and its Inhibition by b-AP15: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the ubiquitin-proteasome system (UPS), a critical cellular pathway for protein degradation, and explores the mechanism of its inhibition by the small molecule b-AP15. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and essential process in eukaryotic cells responsible for the degradation of the majority of intracellular proteins. This system plays a crucial role in maintaining cellular homeostasis by eliminating misfolded, damaged, or short-lived regulatory proteins. The process involves two discrete and successive steps: the covalent attachment of multiple ubiquitin molecules to a target protein (ubiquitination) and the subsequent degradation of the tagged protein by the 26S proteasome.

Ubiquitination Cascade:

The process of tagging a substrate protein with ubiquitin is carried out by a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

-

E3 (Ubiquitin Ligase): Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 to the substrate.

Repetition of this cycle leads to the formation of a polyubiquitin chain on the substrate, which acts as a recognition signal for the proteasome.

The 26S Proteasome:

The 26S proteasome is a large, multi-catalytic protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins. It is composed of a 20S core particle (CP), which contains the proteolytic active sites, and one or two 19S regulatory particles (RPs). The 19S RP is responsible for recognizing the polyubiquitin chain, deubiquitinating the substrate, and translocating it into the 20S CP for degradation.

Deubiquitinating enzymes (DUBs) associated with the proteasome, such as USP14 and UCHL5, play a crucial role in this process by trimming the ubiquitin chain, which can rescue proteins from degradation and recycle ubiquitin.

Figure 1: The Ubiquitin-Proteasome System Pathway.

b-AP15: A Novel Inhibitor of the 19S Proteasome

b-AP15 is a small molecule inhibitor that targets the deubiquitinating enzymes (DUBs) USP14 and UCHL5 located in the 19S regulatory particle of the proteasome. By inhibiting these DUBs, b-AP15 prevents the trimming of ubiquitin chains from targeted proteins, leading to an accumulation of polyubiquitinated proteins and ultimately inducing apoptosis. This mechanism of action is distinct from that of the first-generation proteasome inhibitors (e.g., bortezomib), which target the catalytic sites within the 20S core particle.

Quantitative Data for b-AP15

The following table summarizes the in vitro activity of b-AP15 against its primary targets and its effects on cancer cell lines.

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 (USP14) | 1.8 µM | Recombinant Human USP14 | |

| IC50 (UCHL5) | 3.7 µM | Recombinant Human UCHL5 | |

| IC50 (Cell Viability) | 0.1 - 1 µM | Various Cancer Cell Lines | |

| Apoptosis Induction | > 250 nM | HCT116 |

Mechanism of Action of b-AP15

b-AP15's inhibition of USP14 and UCHL5 leads to a cascade of cellular events, ultimately resulting in apoptotic cell death. The proposed mechanism is as follows:

-

Inhibition of DUBs: b-AP15 directly inhibits the enzymatic activity of USP14 and UCHL5.

-

Accumulation of Polyubiquitinated Proteins: This inhibition prevents the deubiquitination of proteins at the proteasome, leading to a buildup of polyubiquitinated substrates.

-

Proteotoxic Stress: The accumulation of these proteins induces proteotoxic stress and activates the unfolded protein response (UPR).

-

Induction of Apoptosis: The sustained stress leads to the activation of apoptotic pathways, including the cleavage of caspase-3 and PARP.

Figure 2: Mechanism of Action of b-AP15.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize inhibitors of the ubiquitin-proteasome system like b-AP15.

DUB Enzyme Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of a compound against a specific deubiquitinating enzyme.

Materials:

-

Recombinant human USP14 or UCHL5 enzyme

-

Ubiquitin-rhodamine110 substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA)

-

Test compound (b-AP15)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 5 µL of the DUB enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 10 µL of the ubiquitin-rhodamine110 substrate.

-

Monitor the increase in fluorescence (excitation 485 nm, emission 535 nm) over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay measures the effect of the compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., HCT116, MM.1S)

-

Complete cell culture medium

-

Test compound (b-AP15)

-

Resazurin-based reagent (e.g., CellTiter-Blue)

-

96-well clear-bottom black plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Add the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence (excitation 560 nm, emission 590 nm) to determine the number of viable cells.

-

Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This method is used to detect the induction of apoptosis by analyzing the cleavage of key apoptotic proteins.

Materials:

-

Cancer cells treated with the test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Figure 3: Experimental Workflow for Characterizing b-AP15.

biological function of the CDK12/Cyclin K complex

An In-depth Technical Guide on the Biological Function of the CDK12/Cyclin K Complex

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, is a crucial regulator of gene transcription and plays a vital role in maintaining genomic stability.[1][2] This complex is a member of the transcriptional CDK family, which also includes CDK7, CDK8, CDK9, and CDK13.[1] The CDK12/Cyclin K complex's primary function involves the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a key step in the transition from transcription initiation to productive elongation.[1][3] Due to its critical role in regulating the expression of genes involved in the DNA damage response (DDR), CDK12 has emerged as a significant target in cancer therapy, particularly in ovarian, prostate, and breast cancers.[3][4] This guide provides a comprehensive overview of the core biological functions of the CDK12/Cyclin K complex, its role in disease, and key experimental methodologies used in its study.

Core Biological Functions

The CDK12/Cyclin K complex is a multifaceted regulator involved in several fundamental cellular processes. Its kinase activity is essential for the coordinated expression of a specific subset of genes, particularly those that are long and contain a high number of exons.[5][6]

Regulation of Transcription Elongation

The most well-characterized function of the CDK12/Cyclin K complex is the phosphorylation of the carboxy-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[1][7] The CTD consists of multiple repeats of the heptapeptide sequence Y¹S²P³T⁴S⁵P⁶S⁷.[8] CDK12, in concert with Cyclin K, predominantly phosphorylates the serine 2 (Ser2) residue within this repeat, a mark strongly associated with active transcription elongation.[1][3][5] This phosphorylation event is crucial for releasing paused RNAPII from the promoter region and promoting productive elongation.[9] While other kinases like CDK9 also phosphorylate Ser2, CDK12 appears to be uniquely required for the transcription of a specific set of long genes, including many involved in the DNA damage response.[5][6][8]

Maintenance of Genomic Stability via the DNA Damage Response (DDR)

A critical function of CDK12 is the transcriptional regulation of key genes involved in the DNA Damage Response (DDR), particularly those in the homologous recombination (HR) pathway.[1][10] These genes include BRCA1, ATR, FANCI, and FANCD2.[1][5][6] By ensuring the proper expression of these DDR components, the CDK12/Cyclin K complex protects cells from genomic instability.[5][6]

Loss-of-function mutations or inhibition of CDK12 leads to reduced expression of these genes, resulting in a phenotype known as "BRCAness" or HR deficiency.[11] This renders cancer cells highly sensitive to DNA-damaging agents and inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in alternative DNA repair pathways.[11][12] This synthetic lethality provides a strong rationale for targeting CDK12 in oncology.

Regulation of mRNA Processing

Beyond transcription elongation, CDK12 is involved in co-transcriptional mRNA processing, including splicing and the suppression of premature cleavage and polyadenylation (PCPA).[10][13] Inhibition of CDK12 can lead to defects in these processes, particularly for long genes that have a higher number of intronic polyadenylation sites.[10] This results in the production of truncated, non-functional transcripts, which contributes to the downregulation of DDR genes.[10]

Control of Cell Cycle and Proliferation

The CDK12/Cyclin K complex also plays a role in cell cycle progression. It has been shown to control the G1/S transition by regulating the expression of core DNA replication genes.[8][14] Furthermore, the complex can phosphorylate Cyclin E1, which restricts the assembly of the pre-replicative complex to the early G1 phase.[3] CDK12 deficiency can lead to significant mitotic defects and induce apoptosis through mitotic catastrophe.[1]

Regulation of Other Signaling Pathways

CDK12/Cyclin K activity influences several oncogenic signaling pathways. It can activate the MAPK signaling pathway by phosphorylating p21-activated kinase 2 (PAK2).[8][12] The complex also promotes the WNT/β-catenin and ErbB-PI3K-AKT signaling pathways and is involved in the activation of the noncanonical NF-κB pathway.[8][12]

Role in Cancer and as a Therapeutic Target

CDK12 is frequently altered in various cancers, including ovarian, prostate, breast, and gastric cancers, through mutations, amplifications, or deletions.[3][15]

-

Tumor Suppressor Role: In many contexts, particularly high-grade serous ovarian cancer, loss-of-function mutations in CDK12 act as a key driver of tumorigenesis.[4] These mutations impair the kinase's ability to regulate DDR gene expression, leading to genomic instability.[4][16] This creates a vulnerability that can be exploited therapeutically with PARP inhibitors and potentially immunotherapy, as CDK12 inactivation has been linked to increased T-cell infiltration in tumors.[12][17]

-

Oncogenic Role: Conversely, overexpression or amplification of CDK12 is observed in other cancers, such as HER2-positive breast cancer, where it can drive proliferation and contribute to aggressive disease.[18][19] In these cases, inhibiting CDK12's kinase activity is a promising therapeutic strategy.[18]

The dual role of CDK12 as both a tumor suppressor and a potential oncogene highlights the context-dependent nature of its function in cancer.

Quantitative Data

Table 1: In Vitro Kinase Activity of CDK12/Cyclin K

| Parameter | Full-Length Complex | Core Domain Complex | Source |

| Km (ATP) | 2 µM | 25 µM | [20] |

| Km (GST-CTD) | 0.3 µM | 2 µM | [20] |

| Specific Activity | 5.1 nmol/min/mg | Not Reported | [21] |

Table 2: IC50 Values of Selected CDK12 Inhibitors

| Inhibitor | Target(s) | IC50 (CDK12) | Notes | Source |

| THZ531 | CDK12/CDK13 | 4.27 x 10⁻⁷ M | Covalent inhibitor; frequently used as a research tool. | [22] |

| Dinaciclib | CDK1, 2, 5, 9, 12 | Potent activity | Nonspecific; can reverse PARP inhibitor resistance. | [12] |

| SR-4835 | CDK12 | Not specified | Molecular glue; promotes proteasomal degradation of Cyclin K. | [23] |

| PXG-10880 | CDK12/Cyclin K | Not specified | Molecular glue degrader of Cyclin K with high selectivity. | [19] |

Experimental Protocols

In Vitro Kinase Assay (Radiolabel-Based)

This protocol is adapted from methodologies used to measure the phosphorylation of a substrate like GST-CTD by the CDK12/Cyclin K complex.[16][20]

Materials:

-

Purified active CDK12/Cyclin K complex (e.g., 13 nM final concentration).[20]

-

Substrate: GST-fused CTD of human RNAPII.[20]

-

Kinase Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.1% NP-40.[20]

-

ATP Mix: Cold ATP and [γ-³²P]ATP.

-

6x SDS-PAGE loading dye.

-

Protein A/G magnetic beads (for immunoprecipitation-based assays).

Procedure:

-

Prepare the kinase reaction mix in the assay buffer containing the purified CDK12/Cyclin K complex and the GST-CTD substrate.

-

Initiate the reaction by adding the ATP mix (containing [γ-³²P]ATP) to a final concentration appropriate for the assay (e.g., Km of 2 µM for the full-length complex).[20]

-

Incubate the reaction at 30°C for a set time, such as 15-60 minutes.[20]

-

Stop the reaction by adding 6x SDS-PAGE loading dye.[20]

-

Heat the samples at 85-95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Detect the phosphorylated substrate (³²P-labeled GST-CTD) by autoradiography.[16]

-

(Optional) Perform immunoblotting on the same membrane to detect the total amount of CDK12 or substrate as a loading control.[16]

Chromatin Immunoprecipitation sequencing (ChIP-seq)

This protocol outlines the key steps for performing ChIP-seq to map the genomic locations of CDK12 or RNAPII phosphorylation marks. It is based on standard, published methodologies.[24]

Materials:

-

Cells (e.g., 1 x 10⁷ to 1 x 10⁸ cells per IP).[24]

-

Formaldehyde (for cross-linking).

-

Hypotonic and Lysis Buffers.

-

Sonicator.

-

ChIP-grade antibody (e.g., anti-CDK12, anti-pSer2 RNAPII).

-

Protein A/G magnetic beads.

-

Wash Buffers (e.g., RIPA buffer).[24]

-

Elution Buffer.

-

RNase A and Proteinase K.

-

DNA purification kit (e.g., Qiagen PCR purification).[24]

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei in a lysis/sonication buffer. Shear the chromatin to fragments of 200-500 bp using a sonicator.[24]

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.

-

Incubate the cleared lysate with the specific ChIP-grade antibody overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours.

-

-

Washes: Wash the beads sequentially with a series of buffers (e.g., low salt, high salt, LiCl, and TE buffers) to remove non-specifically bound proteins and DNA.[24]

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads. Reverse the cross-links by incubating at 65°C overnight in the presence of high salt.

-

DNA Purification: Treat the sample with RNase A to remove RNA, followed by Proteinase K to digest proteins.[24] Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and an input control sample. Sequence using a high-throughput sequencing platform.

-

Data Analysis: Align reads to a reference genome and perform peak calling to identify regions of enrichment. Analyze the distribution of these peaks relative to genomic features (promoters, gene bodies, enhancers).[25][26]

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin K goes with Cdk12 and Cdk13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. geneonline.com [geneonline.com]

- 5. researchgate.net [researchgate.net]

- 6. research.itg.be [research.itg.be]

- 7. researchgate.net [researchgate.net]

- 8. Coming of Age: Targeting Cyclin K in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. discovery.csiro.au [discovery.csiro.au]

- 11. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Scholars@Duke publication: CDK12 regulates co-transcriptional splicing and RNA turnover in human cells [scholars.duke.edu]

- 14. Characterization of cyclin-dependent kinase 12 (CDK12) substrates and their roles in regulation of transcription and tumorigenesis | CEITEC - výzkumné centrum [ceitec.eu]

- 15. Current progress and novel strategies that target CDK12 for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Research progress of anticancer drugs targeting CDK12 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. New modalities redefining druggability in genomically unstable cancers | BioWorld [bioworld.com]

- 20. thesgc.org [thesgc.org]

- 21. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 22. reactionbiology.com [reactionbiology.com]

- 23. researchgate.net [researchgate.net]

- 24. encodeproject.org [encodeproject.org]

- 25. CDK12 regulates co-transcriptional splicing and RNA turnover in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]

HQ461: A Molecular Glue for Targeted Protein Degradation of Cyclin K

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of HQ461, a novel molecular glue degrader. It details its mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and illustrates its operational pathways through diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the expanding landscape of targeted protein degradation.

Introduction to this compound

This compound is a small molecule identified through high-throughput screening that functions as a molecular glue degrader. Unlike traditional inhibitors, this compound induces the degradation of a specific protein target by promoting a new protein-protein interaction. Specifically, this compound facilitates the interaction between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), the regulatory partner of CDK12. The degradation of Cyclin K compromises the function of CDK12, leading to reduced phosphorylation of its substrates, downregulation of genes involved in the DNA damage response, and ultimately, cell death in cancer cells. This compound represents a novel strategy for targeted protein degradation by directly recruiting a target protein to DDB1, bypassing the need for a substrate-specific receptor.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound, providing a snapshot of its biological activity.

| Parameter | Cell Line | Value | Description | Source |

| IC50 | A549 | 1.3 µM | Half-maximal inhibitory concentration for cell viability. | |

| CCNK Degradation | A549 | >8-fold reduction | Reduction of Cyclin K protein level after 4 hours of treatment with 10 µM this compound. | |

| CDK12 Degradation | A549 | 50% reduction | Reduction of CDK12 protein level after 8 hours of treatment with 10 µM this compound. |

Mechanism of Action of this compound

This compound functions as a molecular glue, creating a novel interface between CDK12 and the E3 ubiquitin ligase component DDB1. This ternary complex formation is the central event that triggers the downstream degradation cascade.

Signaling Pathway of this compound-Mediated Cyclin K Degradation

Initial Studies on HQ461 Cytotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial preclinical investigations into the cytotoxic properties of HQ461, a novel small molecule inhibitor. The data presented herein offers a foundational understanding of its anti-cancer potential and selectivity, laying the groundwork for further translational research.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of this compound were evaluated across a panel of human cancer cell lines and a non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

Table 1: IC50 Values of this compound in Human Cancer and Non-Cancerous Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 1.5 ± 0.2 |

| MCF-7 | Breast Adenocarcinoma | 2.8 ± 0.4 |

| U-87 MG | Glioblastoma | 1.9 ± 0.3 |

| HCT116 | Colorectal Carcinoma | 3.1 ± 0.5 |

| HEK293 | Human Embryonic Kidney | 25.4 ± 3.1 |

Experimental Protocols

Cell Culture and Maintenance

All cell lines were procured from the American Type Culture Collection (ATCC). A549, MCF-7, U-87 MG, and HCT116 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. HEK293 cells were cultured in Eagle's Minimum Essential Medium (EMEM) with the same supplements. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells was maintained at less than 0.1%.

-

Incubation: Cells were incubated with this compound for 72 hours.

-

MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

-

Formazan Solubilization: The plates were incubated for an additional 4 hours, after which the medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

Visualized Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key steps in the evaluation of this compound's cytotoxic effects.

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Proposed Mechanism of Action: Intrinsic Apoptosis Pathway

Initial mechanistic studies suggest that this compound induces apoptosis in cancer cells by activating the intrinsic (mitochondrial) pathway. The proposed signaling cascade is illustrated below.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

The Pharmacophore of HQ461: A Molecular Glue for Targeted Protein Degradation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

HQ461 is a novel small molecule that has emerged as a significant tool in the field of targeted protein degradation. It functions as a "molecular glue," a class of compounds that induce or stabilize interactions between two proteins that would otherwise not interact.[1] Specifically, this compound promotes the association between Cyclin-Dependent Kinase 12 (CDK12) and Damage-Specific DNA Binding Protein 1 (DDB1), a component of the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), the regulatory partner of CDK12. The degradation of CCNK compromises CDK12 function, ultimately resulting in cancer cell death, making this compound and its derivatives promising candidates for therapeutic development.[2][3] This technical guide provides an in-depth overview of the pharmacophore of this compound, its structure-activity relationships, and the experimental protocols used to characterize its activity.

The Core Pharmacophore of this compound and its Derivatives

The essential chemical features required for the molecular glue activity of this compound have been elucidated through structure-activity relationship (SAR) studies. These studies have identified the 5-methylthiazol-2-amine moiety as the critical pharmacophore responsible for its biological activity.[3] This core structure is fundamental for the compound's ability to bind to the kinase domain of CDK12 and induce the conformational changes necessary for the recruitment of DDB1.

Structure-Activity Relationship (SAR) of this compound and its Derivatives

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for its activity. The following tables summarize the quantitative data for this compound and several of its key derivatives, detailing their efficacy in inducing Cyclin K degradation (DC50) and inhibiting cancer cell viability (IC50).

| Compound | Chemical Structure | DC50 (µM) for CCNK Degradation[4] | IC50 (µM) in A549 cells[4] |

| This compound | N-(5-methylthiazol-2-yl)-4-(pyridin-2-yl)benzamide | 0.5 | 2.3 |

| Analog 1 | 4-(1H-pyrazol-1-yl)-N-(5-methylthiazol-2-yl)benzamide | >10 | >10 |

| Analog 2 | N-(5-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | 0.8 | 3.5 |

| Analog 3 | 4-(furan-2-yl)-N-(5-methylthiazol-2-yl)benzamide | 1.2 | 4.1 |

| Analog 4 | N-(thiazol-2-yl)-4-(pyridin-2-yl)benzamide | 2.5 | 7.8 |

Mechanism of Action: A Signaling Pathway Perspective

This compound's mechanism of action involves the hijacking of the ubiquitin-proteasome system to selectively degrade Cyclin K. The following diagram illustrates the signaling pathway initiated by this compound.

Caption: this compound-mediated degradation of Cyclin K.

Experimental Protocols

The characterization of this compound and its derivatives relies on a series of key in vitro and cell-based assays. Detailed methodologies for these experiments are provided below.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives on cancer cell lines, such as A549.

Workflow Diagram:

Caption: Workflow for determining cell viability.

Methodology:

-

Cell Seeding: A549 cells are seeded into 96-well opaque-walled plates at a density of 2,000 cells per well in 100 µL of culture medium and incubated for 24 hours.

-

Compound Treatment: A serial dilution of this compound or its derivatives is prepared in culture medium. The medium from the cell plates is removed and 100 µL of the compound-containing medium is added to each well.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luminescence Measurement: After incubation, 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well. The plates are shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is measured using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

CCNK-Luciferase Reporter Assay

This assay is designed to quantify the degradation of Cyclin K induced by this compound and its derivatives. It utilizes a fusion protein of Cyclin K and luciferase.

Methodology:

-

Plasmid Construction: A plasmid expressing a fusion protein of human Cyclin K and NanoLuc® luciferase (CCNK-Nluc) is constructed.

-

Transfection: HEK293T cells are transiently transfected with the CCNK-Nluc plasmid.

-

Compound Treatment: 24 hours post-transfection, the cells are treated with various concentrations of this compound or its derivatives.

-

Lysis and Luminescence Measurement: After a 24-hour treatment period, the cells are lysed, and the luciferase activity is measured using a Nano-Glo® Luciferase Assay System.

-

Data Analysis: The reduction in luciferase activity corresponds to the degradation of the CCNK-Nluc fusion protein. The half-maximal degradation concentration (DC50) is calculated by plotting the percentage of remaining luciferase activity against the logarithm of the compound concentration.

In Vitro Ubiquitination Assay

This biochemical assay reconstitutes the ubiquitination of Cyclin K in a test tube to confirm the direct role of this compound in promoting this process.[1]

Workflow Diagram:

Caption: Workflow for the in vitro ubiquitination assay.

Methodology:

-

Reaction Setup: The following recombinant proteins are combined in a reaction buffer: E1 activating enzyme (e.g., UBE1), E2 conjugating enzyme (e.g., UBE2D2), the DDB1-CUL4-RBX1 E3 ligase complex, the CDK12/Cyclin K complex, and biotinylated ubiquitin.

-

Compound Addition: this compound (or DMSO as a negative control) is added to the reaction mixture.

-

Reaction Initiation: The ubiquitination reaction is initiated by the addition of ATP.

-

Incubation: The reaction is incubated at 37°C for 1-2 hours.

-

Analysis: The reaction is stopped by adding SDS-PAGE loading buffer. The proteins are separated by SDS-PAGE, transferred to a membrane, and the polyubiquitination of Cyclin K is detected by western blotting using an anti-Cyclin K antibody or streptavidin-HRP for biotinylated ubiquitin.

Conclusion

This compound represents a significant advancement in the development of molecular glues for targeted protein degradation. The identification of the 5-methylthiazol-2-amine pharmacophore and the elucidation of its structure-activity relationships provide a solid foundation for the rational design of more potent and selective Cyclin K degraders. The experimental protocols detailed in this guide offer a comprehensive toolkit for researchers and drug developers to further investigate and optimize this promising class of therapeutic agents. The continued exploration of this compound and its derivatives holds the potential to deliver novel cancer therapies by precisely targeting and eliminating key drivers of malignancy.

References

- 1. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Figures and data in Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]

The Molecular Glue HQ461: A Technical Guide to its Interaction with the DDB1-CUL4-RBX1 E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Introduction

HQ461 has emerged as a significant research tool and potential therapeutic precursor, functioning as a "molecular glue" to induce the degradation of specific cellular proteins. Unlike traditional enzyme inhibitors, this compound facilitates the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides an in-depth technical overview of this compound's mechanism of action, focusing on its interaction with the DDB1-CUL4-RBX1 (CRL4) E3 ligase complex to mediate the degradation of Cyclin K.

Mechanism of Action: A Novel Recruitment Strategy

This compound represents a novel class of molecular glues that directly engages the DDB1-CUL4-RBX1 E3 ligase complex. Its primary mechanism involves the induced proximity between Cyclin-Dependent Kinase 12 (CDK12) and DDB1, a substrate receptor for the CRL4 ligase. By binding to the ATP pocket of CDK12, this compound creates a novel composite surface that is recognized by DDB1. This ternary complex formation (DDB1-HQ461-CDK12) brings Cyclin K, a binding partner of CDK12, into close proximity with the E3 ligase machinery. This leads to the polyubiquitination of Cyclin K and its subsequent degradation by the 26S proteasome. A noteworthy aspect of this compound's action is that it bypasses the need for a substrate-specific DDB1- and CUL4-associated factor (DCAF).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Viability) | A549 | 1.3 µM | [2] |

| IC50 (Cell Viability) | HCT-116 | 4.6 µM | [3] |

Table 1: Cellular Potency of this compound. The half-maximal inhibitory concentration (IC50) for cell viability was determined in different cancer cell lines following treatment with this compound.

| Assay | Parameter | Value | Reference |

| AlphaScreen | EC50 (CDK12-DDB1 Interaction) | 1.9 µM | |

| CCNK-luc Reporter | Dmax (Cyclin K Degradation) | >90% at 10 µM | [4] |

Table 2: Biochemical and Cellular Degradation Activity of this compound. The half-maximal effective concentration (EC50) for the this compound-induced interaction between CDK12 and DDB1, and the maximal degradation (Dmax) of Cyclin K are presented.

| Treatment | Cell Line | Time Point | Observation | Reference |

| 10 µM this compound | A549 | 4 hours | >8-fold reduction in Cyclin K protein level | [2] |

| 10 µM this compound | A549 | 8 hours | ~50% reduction in CDK12 protein level | [2] |

Table 3: Time-Course of Protein Degradation. The effect of this compound on Cyclin K and CDK12 protein levels over time in A549 cells.